
3-(1H-indol-6-yl)-1,2-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indol-6-yl)-1,2-oxazol-5-amine is a compound that features both an indole and an oxazole moiety. Indole is a significant heterocyclic system found in many natural products and drugs, known for its diverse biological activities . The oxazole ring, on the other hand, is a five-membered ring containing one oxygen and one nitrogen atom, which is also prevalent in various biologically active compounds . The combination of these two moieties in a single molecule makes this compound an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the annelation of a five-membered ring to an existing benzene ring bearing the appropriate functionality . One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For the oxazole moiety, a common synthetic route involves the cyclization of α-haloketones with amides .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine would likely involve optimized versions of the laboratory-scale synthetic routes, with considerations for cost, safety, and environmental impact .
化学反応の分析
Types of Reactions
3-(1H-indol-6-yl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indole and oxazole derivatives, which can have different biological activities and properties .
科学的研究の応用
3-(1H-indol-6-yl)-1,2-oxazol-5-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The oxazole ring can also interact with biological molecules, enhancing the compound’s overall activity . These interactions can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antibacterial activity .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
3-(1H-indol-5-yl)-1,2,4-oxadiazole: A compound with a similar oxazole ring but different substitution pattern.
N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE: Another indole derivative with different biological activities.
Uniqueness
3-(1H-indol-6-yl)-1,2-oxazol-5-amine is unique due to the combination of the indole and oxazole moieties in a single molecule. This combination can lead to synergistic effects, enhancing the compound’s overall biological activity and making it a valuable subject for further research .
特性
分子式 |
C11H9N3O |
|---|---|
分子量 |
199.21 g/mol |
IUPAC名 |
3-(1H-indol-6-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H9N3O/c12-11-6-10(14-15-11)8-2-1-7-3-4-13-9(7)5-8/h1-6,13H,12H2 |
InChIキー |
AVNSGOHZDRCMFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CN2)C3=NOC(=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid](/img/structure/B13520711.png)
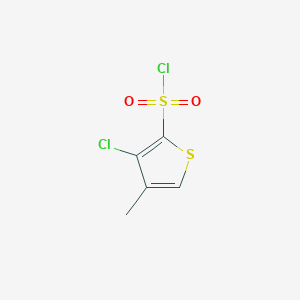
![3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13520718.png)
![2-((Tert-butoxycarbonyl)amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13520721.png)
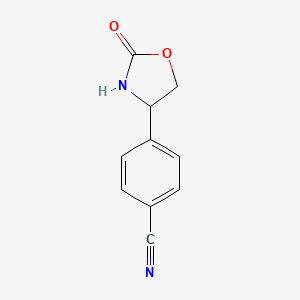
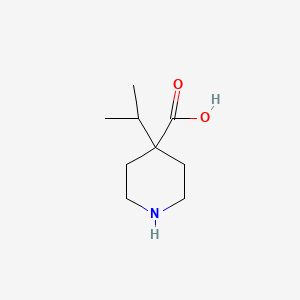
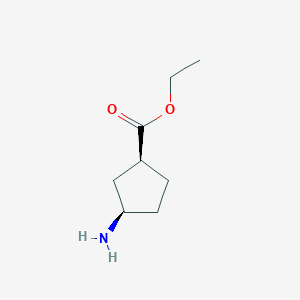
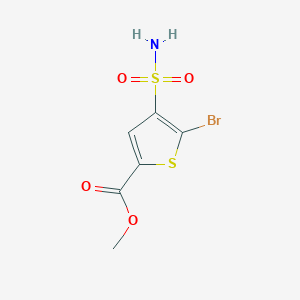
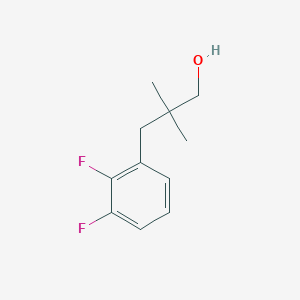
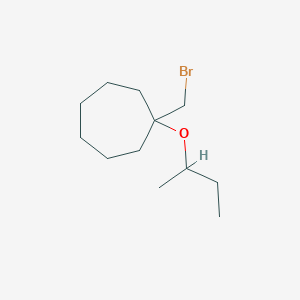

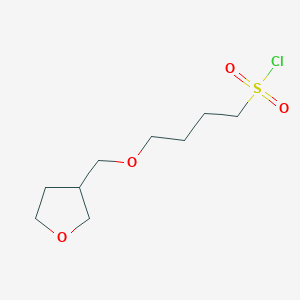
![[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B13520763.png)
![7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13520767.png)
